5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one

Medicinal Chemistry 5-HT2A Receptor Antagonist Scaffold Hopping

Procure CAS 21357-23-3 to access the essential [3,2-c] pyrroloazepinone scaffold. This core dictates critical 3D geometry for potent 5-HT2 receptor antagonism (pA2=8.98) and kinase inhibition. Substituting regioisomers (e.g., [3,4-c]) risks >100-fold potency loss. High purity ensures reproducible lead optimization for antiplatelet and oncology research.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 21357-23-3
Cat. No. B2546828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one
CAS21357-23-3
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC1CC2=C(C=CN2)C(=O)NC1
InChIInChI=1S/C8H10N2O/c11-8-6-3-5-9-7(6)2-1-4-10-8/h3,5,9H,1-2,4H2,(H,10,11)
InChIKeyRHTHRCHIHDNCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one (CAS: 21357-23-3): Core Scaffold for Procurement & Medicinal Chemistry


5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one (CAS: 21357-23-3) is an unsubstituted fused bicyclic heterocycle that serves as the foundational pyrrolo[3,2-c]azepin-4-one scaffold for a wide range of pharmacologically active derivatives [1]. This compound (C8H10N2O, MW 150.18) [2] is primarily procured as a high-purity research intermediate (≥97-98%) for constructing more complex molecules, rather than as an active pharmaceutical ingredient itself. Its value lies in its specific regioisomeric core ([3,2-c] vs. [3,4-c] or [2,3-c]), which dictates distinct three-dimensional geometry and electronic properties critical for target engagement in serotonin receptor (5-HT2) antagonists and protein kinase inhibitors [3].

Why Pyrroloazepinone Regioisomers Cannot Be Interchanged: A Procurement Risk for 21357-23-3


Procurement of a generic 'pyrroloazepinone' without specifying the exact regioisomer (e.g., substituting [3,2-c] with [3,4-c] or [2,3-c]) introduces high risk of project failure. The position of the nitrogen atom in the azepine ring relative to the pyrrole moiety fundamentally alters the molecular scaffold's vector and electronic distribution, directly impacting target binding affinity and selectivity [1]. This is not a matter of similar 'activity,' but of orthogonal chemical and biological identity. Data demonstrate that even when elaborately functionalized, the [3,4-c] isomer exhibits drastically reduced potency compared to the [3,2-c] isomer derived from the 21357-23-3 core [2], making isomer purity and proper scaffold selection critical for reproducible medicinal chemistry and lead optimization.

Quantitative Differentiation of 5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one (CAS: 21357-23-3) from Its Closest Analogs


Regioisomeric Scaffold Superiority: [3,2-c] Core Provides >100-Fold Higher 5-HT2A Antagonist Potency Than [3,4-c] Isomer

When substituted with identical pharmacophoric elements (a 5-aminoalkyl chain and an 8-hydroxy group), the core scaffold derived from 21357-23-3 (pyrrolo[3,2-c]azepin-4-one) yields a compound with potent 5-HT2 receptor antagonism, whereas the closely related pyrrolo[3,4-c]azepin-4-one isomer exhibits only weak activity [1].

Medicinal Chemistry 5-HT2A Receptor Antagonist Scaffold Hopping Structure-Activity Relationship

Stereochemical Leverage Point: Enantiomer Separation from 21357-23-3 Scaffold Reveals 14-Fold Difference in In Vitro Potency

The 8-hydroxy substituted derivative synthesized from the 21357-23-3 scaffold (compound 18a) is a racemic mixture. Upon resolution into its enantiomers, the (-)-isomer was found to be approximately 14-fold more potent than the (+)-isomer in functional tissue assays [1]. This highlights the scaffold's utility as a chiral platform where stereochemistry is a critical driver of activity.

Chiral Resolution Enantioselective Synthesis 5-HT2A Receptor Antagonist Lead Optimization

In Vivo Pharmacodynamic Validation: Optimized [3,2-c] Derivative Demonstrates Potent Efficacy at 0.3 mg/kg in Mouse Thrombosis Model

The optimized compound (S)-(-)-18a (SUN C5174), built on the 21357-23-3 scaffold, demonstrates a clear and quantifiable in vivo pharmacodynamic effect. It significantly inhibited mortality in a mouse model of acute pulmonary thromboembolism induced by collagen and serotonin [1].

In Vivo Pharmacology Antithrombotic 5-HT2A Antagonist SUN C5174

Synthetic Accessibility: High-Yield, Single-Step Access to the Core via Catalytic Cyclization

The pyrrolo[3,2-c]azepin-4-one scaffold is directly accessible via a high-yielding, atom-economical route using platinum or gold catalysis. This is a key differentiator for planning efficient synthetic routes compared to other regioisomers that may require lengthier, lower-yielding sequences [1].

Organic Synthesis Catalytic Cyclization Scaffold Synthesis Medicinal Chemistry

Validated Application Scenarios for 5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one (21357-23-3) in Drug Discovery


Lead Optimization of 5-HT2A Receptor Antagonists for Antithrombotic Therapy

Procure the 21357-23-3 scaffold to synthesize and screen novel 5-aminoalkyl-substituted derivatives. The core's [3,2-c] regioisomer is essential for achieving potent 5-HT2 receptor antagonism (pA2=8.98, Ki=0.47 nM for optimized leads) [1] and for enabling chiral resolution to identify the more active enantiomer [2], which is critical for developing antiplatelet therapies with in vivo efficacy at low oral doses (0.3 mg/kg) [2].

Building Novel Kinase Inhibitor Libraries

Use this core as a privileged kinase inhibitor scaffold. The pyrroloazepinone motif is a known pharmacophore for inhibiting protein kinases like CDK1 and MEK1 [3]. By functionalizing the 1-, 5-, and 8-positions of this core [4], medicinal chemists can explore chemical space to identify new ATP-competitive inhibitors for oncology or inflammatory disease targets.

Scaffold Hopping and Core Replacement Studies

Employ the 21357-23-3 core as a 'scaffold hop' to replace other bicyclic heterocycles (e.g., benzazepinones, indoles) in existing lead series. The established quantitative differences in activity between the [3,2-c] and [3,4-c] regioisomers (e.g., >100-fold difference in potency [4]) provide a clear rationale for selecting this specific core to achieve a desired activity and selectivity profile shift.

Chemical Biology Tool Compound Synthesis

Leverage the well-defined synthetic route to this core [3] to rapidly produce functionalized analogs as chemical probes. These tools can be used to interrogate the role of 5-HT2 receptors in platelet aggregation (demonstrated IC50 of 6.5-16 nM in vitro and in vivo [2]) or to study protein kinase signaling pathways.

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